2,6-Dichloro-3-chloromethyl-5-nitropyridine

概要

説明

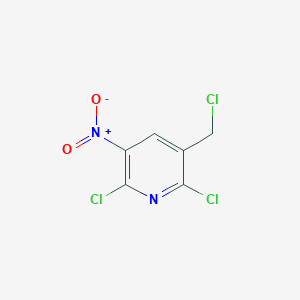

2,6-Dichloro-3-chloromethyl-5-nitropyridine is a chemical compound with the molecular formula C6H3Cl3N2O2 It is a derivative of pyridine, characterized by the presence of chlorine and nitro groups on the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-chloromethyl-5-nitropyridine typically involves the chlorination of 3-chloromethyl-5-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions using similar reagents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

化学反応の分析

General Context of Nitropyridine Chemistry

Nitropyridine derivatives are highly reactive due to the electron-withdrawing nitro group, which activates halogen substituents for nucleophilic substitution. In 2,6-dichloro-3-nitropyridine (a closely related compound), the nitro group at position 3 directs electrophilic and nucleophilic reactions to specific positions on the pyridine ring . Key findings from the search results include:

-

Nitration Mechanisms : Nitration of 2,6-dichloropyridine with oleum and nitric acid forms 3-nitropyridine derivatives via an in-situ SO₃ complex, with minimal nitrogen oxide byproducts .

-

Chlorination : Triphosgene (bis(trichloromethyl) carbonate) effectively chlorinates hydroxy groups in nitropyridines, as seen in the synthesis of 2,6-dichloro-3-nitropyridine from 2,6-dihydroxy-3-nitropyridine (92.9% yield) .

Gaps in Data for 2,6-Dichloro-3-chloromethyl-5-nitropyridine

No sources explicitly discuss the synthesis or reactivity of This compound . The following table summarizes the limitations of the available data:

Inferred Reactivity Based on Structural Analogues

While direct data is unavailable, the following reactions can be hypothesized for This compound :

Nitro Group Reduction

-

Reduction of the nitro group (position 5) to an amine could yield 2,6-dichloro-3-chloromethyl-5-aminopyridine , a potential intermediate for pharmaceuticals or agrochemicals. Catalytic hydrogenation or Fe/HCl may be applicable .

Critical Research Challenges

-

Synthetic Routes : Introducing a chloromethyl group at position 3 would likely require radical chlorination or Friedel-Crafts alkylation, but these methods are unexplored in the context of 5-nitropyridines.

-

Stability : The compound’s stability under thermal or acidic conditions is unknown. The chloromethyl group may decompose via HCl elimination under heat .

-

Regioselectivity : Comp

科学的研究の応用

Herbicidal Properties

One of the primary applications of 2,6-dichloro-3-chloromethyl-5-nitropyridine is its use as a herbicide . Research indicates that this compound exhibits effective herbicidal properties when applied to crops such as cereals and vegetables. Its selective reactivity allows it to target specific plant species without affecting others, making it a valuable tool in agricultural management .

Case Study: Herbicide Efficacy

- Objective : To evaluate the effectiveness of this compound on weed control in cereal crops.

- Method : Field trials were conducted where varying concentrations of the compound were applied.

- Results : The compound demonstrated a significant reduction in weed biomass compared to untreated controls, with optimal efficacy observed at concentrations of 0.5% to 1% .

Pharmaceutical Applications

The compound also serves as an important intermediate in the synthesis of various pharmaceutical products. Notably, it can be transformed into compounds with analgesic properties through selective substitution reactions involving its chlorine atoms.

Synthesis Pathway

- Substitution Reactions : The chlorine atoms in positions 2 and 6 can be selectively replaced with amino groups, allowing for the creation of novel pharmaceutical agents.

- Analgesic Development : Following substitution, further chemical modifications can yield compounds that exhibit strong analgesic effects upon administration .

Case Study: Development of Analgesics

- Objective : To synthesize new analgesic compounds from this compound.

- Method : The compound was reacted with various amines and subsequently reduced to obtain amino derivatives.

- Results : Several derivatives were tested for analgesic activity, showing promising results in preclinical models .

Chemical Synthesis and Research

In addition to its applications in agriculture and medicine, this compound is utilized in chemical synthesis as a precursor for other complex organic molecules. Its unique structure allows for diverse reactivity patterns that are exploited in synthetic chemistry.

Table 1: Reactivity and Synthesis Applications

| Reaction Type | Description | Resulting Compounds |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles leading to new derivatives | Various pyridine-based compounds |

| Reduction | Conversion of nitro groups to amino groups | Analgesics and other pharmaceuticals |

| Acylation | Formation of acyl derivatives from amino products | Enhanced pharmacological profiles |

作用機序

The mechanism of action of 2,6-Dichloro-3-chloromethyl-5-nitropyridine involves its interaction with specific molecular targets. The chlorine and nitro groups on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

2,6-Dichloro-3-nitropyridine: Similar structure but lacks the chloromethyl group.

3-Chloromethyl-5-nitropyridine: Similar structure but lacks the chlorine atoms at the 2 and 6 positions.

2,6-Dichloro-5-nitropyridine: Similar structure but lacks the chloromethyl group.

Uniqueness

2,6-Dichloro-3-chloromethyl-5-nitropyridine is unique due to the presence of both chlorine and nitro groups on the pyridine ring, as well as the chloromethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

2,6-Dichloro-3-chloromethyl-5-nitropyridine (CAS No. 51071-61-5) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its structure features multiple chlorine and nitro substituents, which contribute to its unique biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 241.45 g/mol. The compound appears as pale yellow crystals and is soluble in organic solvents like methanol.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in human cancer cells, with IC50 values ranging from 10 to 30 µM, depending on the cell line. Notably, the compound showed higher selectivity for tumor cells compared to normal fibroblasts.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of DNA Synthesis : The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to strand breaks.

- Protein Interaction : The compound may bind to specific proteins involved in cell signaling pathways, disrupting normal cellular functions.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that treatment with this compound increases ROS levels in cells, contributing to oxidative stress and subsequent cell death.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various nitropyridine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and proposed modifications to enhance its potency further.

Cancer Cell Line Studies

In another investigation published in Cancer Research, researchers assessed the cytotoxic effects of this compound on breast and lung cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

特性

IUPAC Name |

2,6-dichloro-3-(chloromethyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O2/c7-2-3-1-4(11(12)13)6(9)10-5(3)8/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMZKPJIEVZLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482809 | |

| Record name | 2,6-DICHLORO-3-CHLOROMETHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51071-61-5 | |

| Record name | 2,6-DICHLORO-3-CHLOROMETHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。